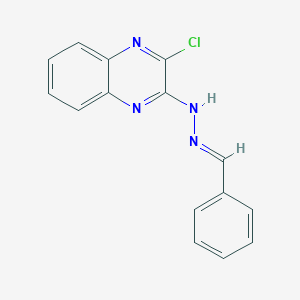
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, also known as CQ, is a chemical compound that has gained significant attention in scientific research. It is a derivative of quinoxaline, which is a heterocyclic compound containing nitrogen and carbon atoms. CQ has been shown to have potential as a therapeutic agent for a variety of diseases, including cancer, malaria, and Alzheimer's disease. In
作用机制
The mechanism of action of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone varies depending on the application. In cancer cells, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting autophagy, which leads to the accumulation of damaged proteins and organelles and ultimately induces cell death. In malaria parasites, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting the heme detoxification pathway, leading to the accumulation of toxic heme and ultimately killing the parasite. In Alzheimer's disease, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting the aggregation of beta-amyloid, which is a protein that is associated with the disease.
Biochemical and Physiological Effects:
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. In cancer cells, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone induces cell death by inhibiting autophagy. In malaria parasites, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone kills the parasite by inhibiting the heme detoxification pathway. In Alzheimer's disease, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone inhibits the aggregation of beta-amyloid, which is a protein that is associated with the disease. Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has also been shown to have anti-inflammatory effects and to be a potent antioxidant.
实验室实验的优点和局限性
One advantage of using Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in lab experiments is that it is relatively easy to synthesize and has a high yield. In addition, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been extensively studied and its mechanism of action is well understood. However, one limitation of using Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain applications.
未来方向
There are many potential future directions for the study of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone. One area of research is the development of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone analogs that have improved potency and selectivity. Another area of research is the study of the potential use of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in combination with other drugs for the treatment of cancer, malaria, and Alzheimer's disease. Finally, the study of the potential use of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in other diseases and applications, such as infectious diseases and neurodegenerative diseases, is an area of active research.
Conclusion:
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, or Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, is a chemical compound that has gained significant attention in scientific research. It has potential as a therapeutic agent for a variety of diseases, including cancer, malaria, and Alzheimer's disease. Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting autophagy, inhibiting the heme detoxification pathway, and inhibiting the aggregation of beta-amyloid. There are many potential future directions for the study of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, including the development of analogs with improved potency and selectivity and the study of its potential use in combination with other drugs for the treatment of various diseases.
合成方法
The synthesis of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone involves the reaction of 2-chloroquinoxaline with benzaldehyde hydrazone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone. The yield of the synthesis is typically around 70%.
科学研究应用
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer. Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting autophagy, which is a process that allows cells to recycle damaged or unwanted components. By inhibiting autophagy, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone induces cell death in cancer cells.
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has also been studied as a potential treatment for malaria. It works by inhibiting the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and ultimately killing the parasite. In addition, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been shown to have potential as a therapeutic agent for Alzheimer's disease. It works by inhibiting the aggregation of beta-amyloid, which is a protein that is associated with Alzheimer's disease.
属性
产品名称 |
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone |
|---|---|
分子式 |
C15H11ClN4 |
分子量 |
282.73 g/mol |
IUPAC 名称 |
N-[(E)-benzylideneamino]-3-chloroquinoxalin-2-amine |
InChI |
InChI=1S/C15H11ClN4/c16-14-15(19-13-9-5-4-8-12(13)18-14)20-17-10-11-6-2-1-3-7-11/h1-10H,(H,19,20)/b17-10+ |
InChI 键 |
KOJDYXJTBAGOFE-LICLKQGHSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2Cl |
SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2Cl |
规范 SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)

![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)





![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)

